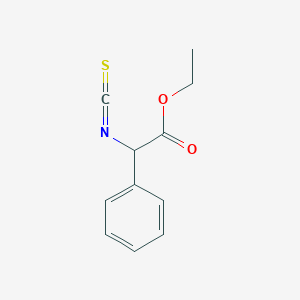

Ethyl isothiocyanato(phenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl isothiocyanato(phenyl)acetate is a product used for proteomics research . It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 .

Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . These salts are generated in situ by treating amines with carbon disulfide and triethylamine . A more sustainable synthesis route has been proposed, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .Chemical Reactions Analysis

Isothiocyanates can be prepared from primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P . This process provides isothiocyanates in good yields .科学的研究の応用

Green Chemistry and Drug Synthesis

A study on green Suzuki coupling reactions highlights the synthesis of Ethyl (4-Phenylphenyl)acetate, a compound with a structure related to Ethyl isothiocyanato(phenyl)acetate. This research emphasizes the importance of environmentally friendly synthetic routes in pharmaceutical chemistry, particularly for the development of anti-inflammatory drugs with potential applications in treating arthritis. The study showcases the application of green chemistry principles in the synthesis of biologically active compounds, which could be relevant for compounds like this compound in drug discovery and development processes (Costa et al., 2012).

Molecular Structure and Interaction Studies

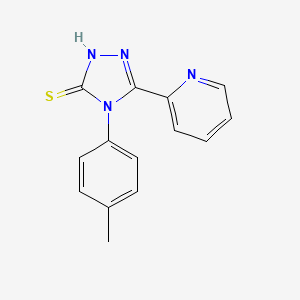

Research on molecular structure and interaction studies, such as the analysis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione, provides insights into the chemical behavior and potential applications of this compound in material science and biochemistry. These studies often focus on the molecular packing, hydrogen-bonding interactions, and potential for forming supramolecular assemblies, which are crucial for understanding the reactivity and applications of such compounds in designing functional materials and bioactive molecules (Jian et al., 2005).

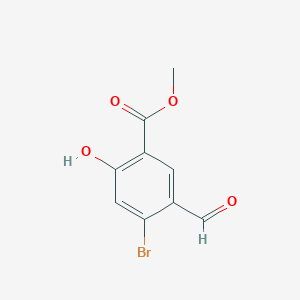

Fragrance and Cosmetic Industry Applications

Compounds structurally related to this compound, such as Ethyl phenyl carbinyl acetate, have been reviewed for their use as fragrance ingredients. These studies offer insights into the toxicological profile and safety assessment of such compounds when used in consumer products, highlighting their applicability in the fragrance and cosmetic industries. Understanding the safety and biological effects of these compounds is essential for their responsible use in consumer products (Mcginty et al., 2012).

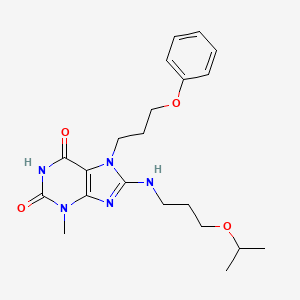

Anticancer and Antibacterial Activity

Research on thiosemicarbazone derivatives and their binding to human serum albumin offers insights into the pharmacokinetic mechanisms of drugs and their potential anticancer and antibacterial activities. Such studies underscore the importance of understanding the interactions between bioactive compounds and biological targets, which is relevant for the development of therapeutic agents, including those structurally similar to this compound (Karthikeyan et al., 2016).

作用機序

Target of Action

Ethyl isothiocyanato(phenyl)acetate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

Isothiocyanates are known to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can also trigger pathways inducing heat shock and oxidative stress response, leading to bacterial death .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They have been shown to exhibit antimicrobial activity by interacting with the sulfhydryl groups of enzymes such as thioredoxin reductase and acetate kinase . In the context of neurodegeneration, phenyl ethyl isothiocyanate, a related compound, has been shown to modulate various molecular pathways associated with oxidative stress, inflammation, and apoptosis .

Pharmacokinetics

Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order brassicales

Result of Action

Isothiocyanates in general have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis, leading to potential health benefits .

生化学分析

Biochemical Properties

Isothiocyanates, including Ethyl isothiocyanato(phenyl)acetate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry

Cellular Effects

They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .

Molecular Mechanism

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .

Metabolic Pathways

Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) .

特性

IUPAC Name |

ethyl 2-isothiocyanato-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAJVPQXVYYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2774748.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2774767.png)